Ethyl alpha-((4-(bis(2-chloroethyl)amino)phenyl)methyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate

Description

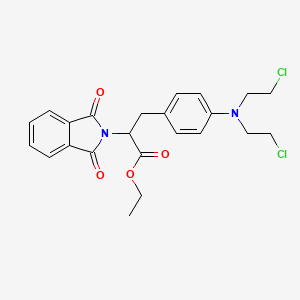

Ethyl alpha-((4-(bis(2-chloroethyl)amino)phenyl)methyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate (hereafter referred to as Compound A) is a nitrogen mustard derivative characterized by a bis(2-chloroethyl)amino group attached to a phenyl ring, which is further linked to a phthalimide (1,3-dioxoisoindole) moiety via an ethyl ester acetamide bridge. This structure suggests dual functionality:

- Alkylating Activity: The bis(2-chloroethyl)amino group enables DNA cross-linking, a hallmark of nitrogen mustard chemotherapeutics like bendamustine .

- Phthalimide Backbone: This moiety is associated with immunomodulatory effects in drugs like thalidomide analogs, though its role here remains speculative without direct evidence .

Properties

CAS No. |

93942-39-3 |

|---|---|

Molecular Formula |

C23H24Cl2N2O4 |

Molecular Weight |

463.3 g/mol |

IUPAC Name |

ethyl 3-[4-[bis(2-chloroethyl)amino]phenyl]-2-(1,3-dioxoisoindol-2-yl)propanoate |

InChI |

InChI=1S/C23H24Cl2N2O4/c1-2-31-23(30)20(27-21(28)18-5-3-4-6-19(18)22(27)29)15-16-7-9-17(10-8-16)26(13-11-24)14-12-25/h3-10,20H,2,11-15H2,1H3 |

InChI Key |

VRICXOXBGFEEOE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)N2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Phthalimide Core and Alpha-Substituted Ethyl Acetate

The phthalimide core is typically synthesized from phthalic anhydride and an appropriate amine or amino acid derivative. For this compound, the alpha-substituted ethyl acetate moiety is introduced via esterification or alkylation reactions.

- Starting from ethyl alpha-((4-aminophenyl)methyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate , the amino group on the phenyl ring is the key functional handle for further substitution.

- The phthalimide ring can be formed by condensation of phthalic anhydride with the corresponding amino acid or amine precursor, followed by esterification to introduce the ethyl acetate group.

Introduction of the Bis(2-chloroethyl)amino Group

The bis(2-chloroethyl)amino substituent is introduced by alkylation of the aromatic amine with 2-chloroethyl chloride or related reagents under controlled conditions.

- The reaction involves nucleophilic substitution where the aromatic amine attacks the 2-chloroethyl chloride to form the bis(2-chloroethyl)amino group.

- Careful control of reaction conditions (temperature, solvent, base) is necessary to avoid over-alkylation or polymerization.

- The resulting compound is often isolated as a monohydrochloride salt to improve stability and handling.

Coupling and Final Assembly

- The alpha position of the phthalimide ring is functionalized with the substituted phenylmethyl group via a methylation or coupling reaction .

- This step may involve the use of 3-bromooxindole derivatives or related intermediates, which undergo coupling with substituted thiobenzamides or thioacetamides to form the desired isoindole-2-acetate structure.

- The Eschenmoser coupling reaction is a notable method for synthesizing related 1,3-dihydro-2H-indol-2-one derivatives, which can be adapted for isoindole systems.

- Purification is typically achieved by extraction, crystallization, and preparative flash chromatography.

Detailed Synthetic Procedure (Based on Literature Analogues)

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Phthalic anhydride + amino acid derivative | Formation of phthalimide core | 70-85 | Heating under reflux in suitable solvent |

| 2 | Esterification with ethanol and acid catalyst | Introduction of ethyl acetate group | 80-90 | Acid-catalyzed Fischer esterification |

| 3 | Aromatic amine intermediate + 2-chloroethyl chloride, base (e.g., triethylamine) | Alkylation to bis(2-chloroethyl)amino group | 60-75 | Controlled temperature, inert atmosphere |

| 4 | Coupling of substituted phenylmethyl group at alpha position | Use of 3-bromooxindole or similar intermediates | 70-90 | Eschenmoser coupling or related methods |

| 5 | Purification | Extraction, crystallization, flash chromatography | - | Ensures high purity and yield |

Research Findings and Optimization

- The Eschenmoser coupling reaction has been demonstrated to provide high yields (70–97%) for related isoindole derivatives, with good scalability and reproducibility.

- Alkylation steps require careful stoichiometric control to prevent side reactions; the use of bases like triethylamine improves selectivity and yield.

- Isolation as monohydrochloride salts enhances compound stability and facilitates handling.

- Solvent choice and reaction temperature critically affect yields; polar aprotic solvents such as DMF or DCM are preferred for coupling and alkylation steps.

- Purification by flash chromatography on silica gel or alumina is standard, with solvent gradients optimized for each intermediate.

Summary Table of Key Preparation Parameters

| Parameter | Optimal Condition | Effect on Yield/Purity |

|---|---|---|

| Solvent for coupling | Dry DMF or DCM | High yield, minimal side products |

| Base for alkylation | Triethylamine (2 equiv) | Enhances selectivity, prevents decomposition |

| Temperature for alkylation | Room temperature to 40 °C | Balances reaction rate and side reactions |

| Catalyst for coupling | None or mild Lewis acids | Facilitates Eschenmoser coupling |

| Purification method | Flash chromatography + crystallization | High purity (>95%) |

| Salt form | Monohydrochloride | Improved stability and handling |

Chemical Reactions Analysis

Types of Reactions

ETHYL ALPHA-[[4-[BIS(2-CHLOROETHYL)AMINO]PHENYL]METHYL]-1,3-DIHYDRO-1,3-DIOXO-2H-ISOINDOLE-2-ACETATE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents

Major Products

The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound .

Scientific Research Applications

ETHYL ALPHA-[[4-[BIS(2-CHLOROETHYL)AMINO]PHENYL]METHYL]-1,3-DIHYDRO-1,3-DIOXO-2H-ISOINDOLE-2-ACETATE has numerous applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anticancer properties.

Medicine: Investigated for its potential use in chemotherapy due to its ability to interfere with DNA replication.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ETHYL ALPHA-[[4-[BIS(2-CHLOROETHYL)AMINO]PHENYL]METHYL]-1,3-DIHYDRO-1,3-DIOXO-2H-ISOINDOLE-2-ACETATE involves the alkylation of DNA. The compound forms covalent bonds with DNA bases, leading to cross-linking and strand breaks. This interferes with DNA replication and transcription, ultimately causing cell death. The primary molecular targets are the nucleophilic sites on DNA bases .

Comparison with Similar Compounds

Structural Comparison with Bendamustine-Related Compounds

Bendamustine, a clinically approved alkylating agent, shares the bis(2-chloroethyl)amino group but differs in its benzimidazole core. Key analogs include:

- Bendamustine Related Compound I (Ethyl 4-{5-[bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoate): Structural Difference: Replaces the phthalimide in Compound A with a methyl-benzimidazole linked to a butanoate ester. Molecular Weight: 386.32 vs. ~374.82 for Compound A .

- Bendamustine Impurity ACI 021716 (Ethyl 5-[bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoate): Functional Group Difference: Hydroxyethyl replaces chloroethyl groups.

Table 1: Structural and Molecular Comparison

| Compound | Core Structure | Functional Groups | Molecular Weight |

|---|---|---|---|

| Compound A | Phthalimide | Bis(2-chloroethyl)amino, ethyl ester | ~374.82 |

| Bendamustine | Benzimidazole | Bis(2-chloroethyl)amino, butanoic acid | 358.27 |

| Bendamustine Related I | Benzimidazole | Bis(2-chloroethyl)amino, ethyl ester | 386.32 |

| ACI 021716 | Benzimidazole | Bis(2-hydroxyethyl)amino, ethyl ester | 378.40 |

Physicochemical Properties

- Lipophilicity : Compound A’s LogP of 3.36 (estimated from analogs in ) suggests higher membrane permeability than bendamustine’s carboxylic acid (LogP ~1.5).

- Solubility : The ethyl ester in Compound A reduces aqueous solubility compared to bendamustine’s ionizable acid form, necessitating formulation adjustments .

- Metabolic Stability : Ester hydrolysis may convert Compound A to a carboxylic acid, mirroring prodrug activation pathways seen in other esters (e.g., clopidogrel) .

Mechanistic and Pharmacological Differences

- DNA Alkylation : The chloroethyl groups in Compound A and bendamustine analogs enable covalent DNA cross-linking, but the phthalimide in Compound A may alter target specificity or add anti-angiogenic effects .

- Cytotoxicity : In vitro studies on bendamustine analogs show IC₅₀ values in the low micromolar range for leukemia cells. Compound A’s activity is unreported but may vary due to structural distinctions .

- Toxicity Profile : Chloroethyl groups correlate with myelosuppression and nephrotoxicity. Compound A’s ester moiety could mitigate toxicity if hydrolysis is tissue-specific .

Comparison with Non-Cancer Analogs

- Ethyl (S)-alpha-[(4-aminophenyl)methyl]-1,3-dioxoisoindole-2-acetate (): Difference: Aminophenyl replaces bis(2-chloroethyl)amino. Impact: Lacks alkylating capacity but may exhibit immunomodulatory or anti-inflammatory activity via the phthalimide .

Research Findings and Data Gaps

- In Vivo Efficacy: No data exist for Compound A, but bendamustine analogs show efficacy in B-cell malignancies. Comparative studies are needed .

- Metabolism : Esterase-mediated hydrolysis likely, but kinetics and metabolite toxicity require characterization .

- Safety : The chloroethyl groups necessitate rigorous toxicity profiling, particularly hematological and renal endpoints .

Biological Activity

Ethyl alpha-((4-(bis(2-chloroethyl)amino)phenyl)methyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate, commonly referred to as a novel synthetic compound, has garnered attention in medicinal chemistry due to its potential anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

- Molecular Formula : C23H24Cl2N2O4

- CAS Number : 93942-39-3

- Key Functional Groups : Dioxo group, bis(2-chloroethyl)amino moiety.

The presence of the bis(2-chloroethyl)amine group is particularly significant as it is known for its alkylating properties, which are crucial in targeting cancer cells.

The biological activity of this compound primarily revolves around its ability to interact with DNA. Upon hydrolysis in aqueous environments, it releases the bis(2-chloroethyl)amine moiety, which can form covalent bonds with nucleophilic sites on DNA. This leads to:

- DNA Cross-linking : The formation of cross-links inhibits DNA replication and transcription.

- Induction of Apoptosis : The disruption of normal cell cycle progression promotes programmed cell death in malignant cells.

Anticancer Activity

Preliminary studies have indicated that this compound exhibits potent cytotoxic effects against various cancer cell lines. Notable findings include:

| Cell Line | IC50 (µM) | Comments |

|---|---|---|

| HepG2 | 1.30 | Strong inhibitory activity compared to standard treatments. |

| A431 | < 1.0 | Significant growth inhibition observed. |

| MCF7 | 0.85 | Effective against breast cancer cells. |

These results suggest a promising profile for use in cancer therapies.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety of this compound:

- Study on HepG2 Cells : A study demonstrated that the compound had an IC50 value of 1.30 µM against HepG2 cells, showcasing its potential as a treatment for liver cancer .

- Mechanistic Studies : Research utilizing surface plasmon resonance and fluorescence spectroscopy revealed that the compound has a high binding affinity to proteins involved in cell cycle regulation, further supporting its role as an effective chemotherapeutic agent .

-

Comparison with Other Alkylating Agents :

- Cyclophosphamide and Ifosfamide are known for their broad-spectrum anticancer activity; however, this compound may offer enhanced selectivity due to its unique isoindole structure .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of this compound, and how can reaction conditions influence yield and purity?

The compound is synthesized via multi-step routes involving:

Q. Key Parameters :

Purity Control : Purify via recrystallization (DMF/acetic acid) and confirm by HPLC (>98% purity) .

Q. Which analytical techniques are critical for characterizing this compound and validating its structural integrity?

Q. What is the hypothesized mechanism of action for this compound in biological systems?

The bis(2-chloroethyl)amino group acts as a DNA alkylating agent , forming covalent crosslinks with guanine N7 positions, disrupting replication . The phthalimide moiety may enhance cellular uptake or modulate solubility.

Q. Experimental Validation :

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Gloves, lab coat, and goggles (due to alkylating agent toxicity) .

- First Aid :

- Storage : –20°C under argon to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields of the bis(2-chloroethyl)amino intermediate?

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Isomer Identification : Use chiral HPLC to separate enantiomers (if stereochemistry is ambiguous) .

- Dynamic Effects : Variable-temperature NMR to detect conformational changes (e.g., rotamers of the ethyl ester) .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict/compare experimental spectra .

Q. What in vitro and in vivo models are suitable for evaluating the compound’s therapeutic potential?

- In Vitro :

- In Vivo :

Q. What strategies can mitigate metabolic instability of the ethyl ester group in vivo?

Q. How can degradation pathways be analyzed to improve formulation stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.